
3,4-Diphenylisoxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,4-Diphenylisoxazole is a heterocyclic compound with the molecular formula C15H11NO. It is a member of the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly in the development of drugs with various biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diphenylisoxazole typically involves the cycloaddition reaction of dipolarophiles with nitrile oxides. One common method is the 1,3-dipolar cycloaddition of terminal alkynes and hydroxyimidoyl chlorides over a Cu/Al2O3 surface under ball-milling conditions . This method is solvent-free and allows for the synthesis of isoxazoles in moderate to excellent yields.
Industrial Production Methods
Industrial production of this compound often employs metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods are designed to be eco-friendly and scalable, making them suitable for large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
3,4-Diphenylisoxazole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups to the isoxazole ring.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce different substituents to the phenyl rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield hydroxylated derivatives, while substitution can introduce various functional groups to the phenyl rings .
Wissenschaftliche Forschungsanwendungen
3,4-Diphenylisoxazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Industry: The compound is used in the development of corrosion inhibitors for metals.
Wirkmechanismus
The mechanism of action of 3,4-Diphenylisoxazole involves its interaction with specific molecular targets. For instance, its antimicrobial activity is linked to the inhibition of bacterial histidine kinases by binding to the ATP-binding domain, which shares high similarity to the ATPase domain of eukaryotic heat shock protein 90 (HSP90) . This interaction disrupts essential bacterial processes, leading to growth inhibition.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Diphenylisoxazole: Another isoxazole derivative with similar structural features but different substitution patterns.
4,5-Diphenylisoxazole: Similar to 3,4-Diphenylisoxazole but with substitutions at different positions on the isoxazole ring.
1-Benzyl-4-phenyl-1H-1,2,3-triazole: A triazole compound with similar applications in corrosion inhibition.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct electronic and steric properties. These properties influence its reactivity and biological activity, making it a valuable compound in various fields of research .
Eigenschaften
CAS-Nummer |
7467-78-9 |
|---|---|
Molekularformel |
C15H11NO |
Molekulargewicht |
221.25 g/mol |
IUPAC-Name |
3,4-diphenyl-1,2-oxazole |
InChI |
InChI=1S/C15H11NO/c1-3-7-12(8-4-1)14-11-17-16-15(14)13-9-5-2-6-10-13/h1-11H |
InChI-Schlüssel |
UAVZKRLWYOSHHP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CON=C2C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



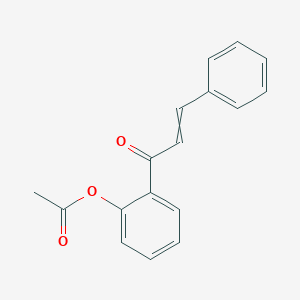



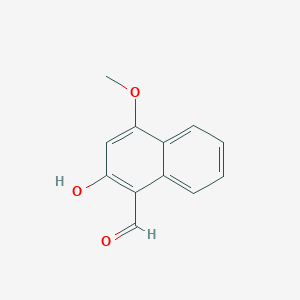
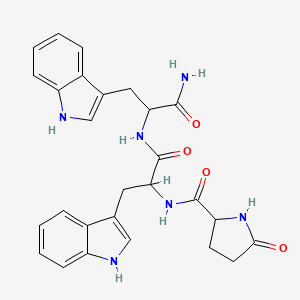
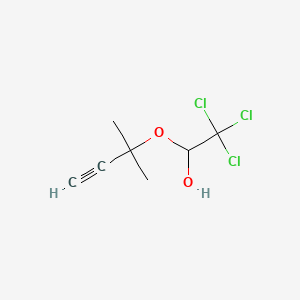
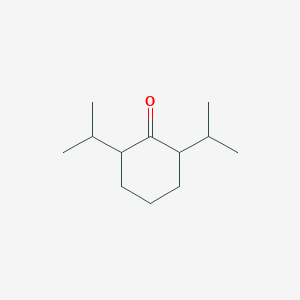

![N~1~,N~1~-Bis[4-(N,N-dimethylcarbamimidoyl)phenyl]benzene-1,3-dicarboxamide](/img/structure/B13998226.png)

![4-[Aziridin-1-yl-(1-hydroxy-2,2,6,6-tetramethylpiperidin-4-yl)oxyphosphoryl]oxy-1-hydroxy-2,2,6,6-tetramethylpiperidine](/img/structure/B13998235.png)
![1-Benzyl-3-[[2-[1,2-bis(4-methoxyphenyl)butylamino]acetyl]amino]thiourea](/img/structure/B13998237.png)
